6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-5,7-dimethyl-4-phenyl-2H-chromen-2-one with a reducing agent can yield the desired dihydro compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce fully hydrogenated benzopyran derivatives.
Scientific Research Applications
6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-2H-1-benzopyran-2-one: Known for its use in medicinal chemistry.
3,4-Dihydro-2H-1-benzopyran: A simpler analog with different biological activities.
6,6’-Dialkyl-5,6-dihydro-1H-pyridin-2-ones: Studied for their antiviral properties.
Uniqueness
6-Chloro-5,7-dimethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one stands out due to its unique chloro and phenyl substitutions, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89329-21-5 |
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Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
6-chloro-5,7-dimethyl-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C17H15ClO2/c1-10-8-14-16(11(2)17(10)18)13(9-15(19)20-14)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
InChI Key |
IUMKWHFRZPGFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC(=O)O2)C3=CC=CC=C3)C(=C1Cl)C |
Origin of Product |
United States |
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